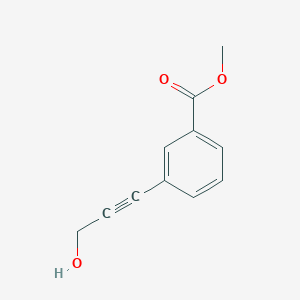
Methyl 3-(3-hydroxyprop-1-ynyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(3-hydroxyprop-1-ynyl)benzoate is an organic compound with the molecular formula C11H10O3 and a molecular weight of 190.2 g/mol . It is primarily used in biochemical research, particularly in the field of proteomics . The compound is characterized by a benzoate group attached to a hydroxypropynyl moiety, which imparts unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3-hydroxyprop-1-ynyl)benzoate typically involves the esterification of 3-(3-hydroxyprop-1-ynyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale esterification reactions using similar conditions as those used in laboratory synthesis, with optimizations for yield and purity.
化学反応の分析
Types of Reactions
Methyl 3-(3-hydroxyprop-1-ynyl)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The triple bond in the propynyl group can be reduced to a double or single bond using hydrogenation reactions.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: PCC, dichloromethane, room temperature.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst, room temperature.
Substitution: Sodium methoxide, methanol, reflux conditions.
Major Products
Oxidation: Methyl 3-(3-oxoprop-1-ynyl)benzoate.
Reduction: Methyl 3-(3-hydroxyprop-1-enyl)benzoate or Methyl 3-(3-hydroxypropyl)benzoate.
Substitution: Methyl 3-(3-substituted-prop-1-ynyl)benzoate.
科学的研究の応用
Methyl 3-(3-hydroxyprop-1-ynyl)benzoate is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis and as a reagent in the preparation of more complex molecules.
Biology: In proteomics research to study protein interactions and modifications.
Industry: Used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 3-(3-hydroxyprop-1-ynyl)benzoate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, involved in biochemical pathways. The hydroxypropynyl group may play a role in binding to these targets, influencing their activity.
類似化合物との比較
Similar Compounds
Methyl 3-(3-hydroxyprop-1-enyl)benzoate: Similar structure but with a double bond instead of a triple bond.
Methyl 3-(3-hydroxypropyl)benzoate: Similar structure but with a single bond instead of a triple bond.
Methyl 3-(3-oxoprop-1-ynyl)benzoate: Similar structure but with a carbonyl group instead of a hydroxy group.
Uniqueness
Methyl 3-(3-hydroxyprop-1-ynyl)benzoate is unique due to the presence of both a hydroxy group and a triple bond in the propynyl moiety. This combination imparts distinct chemical reactivity and potential for diverse applications in research and industry.
生物活性
Methyl 3-(3-hydroxyprop-1-ynyl)benzoate, a compound with the molecular formula C11H12O3, has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C11H12O3
- Molecular Weight : 192.21 g/mol
- Structure : The compound features a benzoate moiety with a hydroxypropynyl substituent, which is critical for its biological interactions.
This compound acts primarily as a bronchodilator , enhancing respiratory function. Its mechanism involves the activation of β2-adrenergic receptors, leading to increased cyclic AMP (cAMP) levels in bronchial smooth muscle cells. This results in relaxation of the smooth muscle and improved airflow, making it beneficial for conditions such as asthma and chronic obstructive pulmonary disease (COPD).
1. Bronchodilation
Research indicates that this compound exhibits significant bronchodilatory effects. It has been investigated for its potential use in treating respiratory conditions like asthma and chronic bronchitis by relaxing bronchial smooth muscle.
2. Antioxidant Properties
The compound has shown promising antioxidant activity, which is vital for protecting cells from oxidative stress. This property could contribute to its therapeutic potential in various diseases where oxidative damage is a factor .
3. Cytotoxicity Studies
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against certain cancer cell lines. The compound's ability to induce apoptosis in cancer cells may open avenues for further research into its anticancer properties .
Case Studies and Experimental Data
A series of studies have been conducted to evaluate the biological activities of this compound:
特性
IUPAC Name |
methyl 3-(3-hydroxyprop-1-ynyl)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-14-11(13)10-6-2-4-9(8-10)5-3-7-12/h2,4,6,8,12H,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZCZFVYRCHQNLP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C#CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














